3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthyridine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the substituents through a series of reactions such as alkylation, acylation, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the stringent requirements of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: Known for their wide range of applications in medicinal chemistry and material science.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis with unique reactivity.
Uniqueness
3-(2-ethylpiperidine-1-carbonyl)-N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine stands out due to its specific structural features, such as the naphthyridine core and the combination of functional groups
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-16-8-6-7-13-28(16)23(29)18-14-25-22-17(12-11-15(2)26-22)21(18)27-20-10-5-4-9-19(20)24/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXDEFFPHXVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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